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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation

of 4-fluoro-N,N-dimethylbenzamide. The document details the analytical techniques and data

interpretation used to confirm the molecule's structure, presenting quantitative data in

accessible tables, outlining detailed experimental protocols, and visualizing key analytical

workflows and relationships.

Spectroscopic and Spectrometric Data
The structural confirmation of 4-fluoro-N,N-dimethylbenzamide is achieved through a

combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS),

and infrared (IR) spectroscopy. The data from these techniques provide a complete picture of

the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of individual atoms. For 4-fluoro-N,N-
dimethylbenzamide, ¹H, ¹³C, and ¹⁹F NMR data are crucial.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-fluoro-N,N-dimethylbenzamide (in DMSO-

d₆)
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Atom Position
¹H Chemical Shift
(δ, ppm)

Multiplicity &
Coupling Constant
(J, Hz)

¹³C Chemical Shift
(δ, ppm)

H2, H6 7.49 d, J = 8.6 129.47

H3, H5 7.43 d, J = 8.6 115.15

N-CH₃ 2.91 t, J = 22.5 39.72, 34.79

C1 - - 132.85

C4 - - 163.59, 161.14

C=O - - 169.15

Data sourced from publicly available information.[1]

¹⁹F NMR Spectroscopy: While a specific experimental value for the ¹⁹F chemical shift of 4-
fluoro-N,N-dimethylbenzamide is not readily available in the cited literature, the chemical shift

for a fluorine atom attached to an aromatic ring is typically observed in the range of -100 to

-140 ppm relative to CFCl₃. The electron-withdrawing nature of the amide group at the para

position would likely shift this signal downfield within this range.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Table 2: Mass Spectrometry Data for 4-fluoro-N,N-dimethylbenzamide

m/z Proposed Fragment

167 [M]⁺ (Molecular Ion)

123 [M - N(CH₃)₂]⁺

95 [M - N(CH₃)₂ - CO]⁺

75 [C₆H₄]⁺
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Fragmentation pattern is based on typical amide fragmentation and publicly available mass

spectra.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Table 3: Predicted Infrared Absorption Peaks for 4-fluoro-N,N-dimethylbenzamide

Wavenumber (cm⁻¹) Vibration Functional Group

~3050 C-H stretch Aromatic

~2930 C-H stretch Aliphatic (N-CH₃)

~1630 C=O stretch Amide

~1600, ~1490 C=C stretch Aromatic

~1250 C-N stretch Amide

~1150 C-F stretch Aryl-Fluoride

Peak positions are predicted based on typical values for the respective functional groups.

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the

structural elucidation of 4-fluoro-N,N-dimethylbenzamide.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of purified 4-fluoro-N,N-dimethylbenzamide.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for analysis.
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¹H NMR Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Spectrometer: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Temperature: 298 K

¹⁹F NMR Acquisition:

Spectrometer: 376 MHz NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 128

Relaxation Delay: 2.0 s

Spectral Width: -80 to -160 ppm
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Reference: CFCl₃ (external or internal standard)

Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a 1 mg/mL stock solution of 4-fluoro-N,N-dimethylbenzamide in a volatile solvent

such as dichloromethane or ethyl acetate.

Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

GC-MS Conditions:

Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A or equivalent

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

Inlet Temperature: 250 °C

Injection Volume: 1 µL (splitless mode)

Carrier Gas: Helium at a constant flow of 1 mL/min

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min, and hold for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-450

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of 4-fluoro-N,N-dimethylbenzamide with approximately 200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

Transfer the mixture to a pellet-forming die.

Press the mixture under high pressure (approximately 8-10 tons) to form a transparent pellet.

FTIR Acquisition:

Spectrometer: PerkinElmer Spectrum Two or equivalent

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Background: A spectrum of a pure KBr pellet is recorded as the background.

Visualizations
The following diagrams illustrate the logical workflow for structural elucidation and the key NMR

correlations that confirm the structure of 4-fluoro-N,N-dimethylbenzamide.
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Structural Elucidation Workflow for 4-fluoro-N,N-dimethylbenzamide

Initial Analysis

Functional Group Identification Structural Connectivity

Structure Confirmation

Molecular Formula
C₉H₁₀FNO

Mass Spectrometry
(GC-MS)

Molecular Ion Peak
[M]⁺ at m/z 167

Final Structure:
4-fluoro-N,N-dimethylbenzamide

Confirms MW

Infrared Spectroscopy
(FTIR)

Key Absorptions:
C=O (amide) ~1630 cm⁻¹

C-F (aryl) ~1150 cm⁻¹

Confirms Functional Groups

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

¹H NMR:
Aromatic protons (2 doublets)

N-Methyl protons (1 triplet)

¹³C NMR:
Aromatic carbons

Amide carbonyl carbon
N-Methyl carbons

¹⁹F NMR:
Single peak for aryl-F

Confirms Proton Environment Confirms Carbon Skeleton Confirms Fluorine Position

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 4-fluoro-N,N-dimethylbenzamide.
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Key Inferred NMR Correlations for 4-fluoro-N,N-dimethylbenzamide

Molecular Structure
¹H NMR

¹³C NMR

C₁-C(=O)-N(CH₃)₂
|

C₆-C₅-C₄-F
|

C₂-C₃

H2, H6
(δ 7.49)

C2, C6
(δ 129.47)

HSQC (inferred)

C=O
(δ 169.15)

HMBC (inferred, 3J)

C4
(δ 162.37)

HMBC (inferred, 2J)

H3, H5
(δ 7.43)

C3, C5
(δ 115.15)

HSQC (inferred)

C1
(δ 132.85)

HMBC (inferred, 2J)

N-CH₃

(δ 2.91)

HMBC (inferred, 2J)

N-CH₃

(δ 39.72, 34.79)

HSQC (inferred)
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Caption: Inferred key 2D NMR correlations for structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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